Ácido taurohiócolico

Descripción general

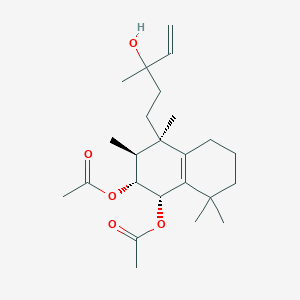

Descripción

El ácido taurohyocolíco (THCA) es una forma conjugada de taurina del ácido biliar primario específico de los porcinos, ácido hiocolíco . Desempeña un papel crucial en la estabilización del colesterol en la fase líquido-cristalina, evitando la precipitación de cristales de colesterol . También se sabe que el THCA previene la colestasis y la necrosis celular inducida por el ácido taurolitocolíco en hígados de rata aislados . Se han observado niveles elevados de THCA en la orina de pacientes con cirrosis inducida por hepatitis B .

Aplicaciones Científicas De Investigación

El THCA tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

El THCA ejerce sus efectos al estabilizar el colesterol en la fase líquido-cristalina, inhibiendo así la precipitación de cristales de colesterol . También previene la colestasis y la necrosis celular al interactuar con objetivos moleculares y vías específicos involucrados en el metabolismo de los ácidos biliares . Los objetivos moleculares y las vías exactas aún están bajo investigación, pero el papel del THCA en la modulación de la homeostasis de los ácidos biliares está bien documentado .

Compuestos Similares:

Ácido Taurocólico: Al igual que el THCA, el ácido taurocólico es un ácido biliar conjugado de taurina, pero se deriva del ácido cólico en lugar del ácido hiocolíco.

Ácido Tauroquenodesoxicólico: Otro ácido biliar conjugado de taurina, derivado del ácido quenodesoxicólico.

Ácido Taurohiodesoxicólico: Similar al THCA, pero derivado del ácido hiodesoxicólico.

Unicidad: El THCA es único debido a su origen específico del ácido hiocolíco y su papel distinto en la estabilización del colesterol en la fase líquido-cristalina . Esta propiedad lo hace particularmente valioso en la investigación relacionada con el metabolismo del colesterol y las enfermedades hepáticas .

Direcciones Futuras

Future studies can evaluate the detailed mechanism of TCA activating hepatic stellate cell via TLR4 signaling with transgenic animal studies . The present study provides evidence of TCA as an active promoter in liver cirrhosis . Moreover, the gut microbiota plays a causal, or at least a correlative relationship in the development of diseases such as non-alcoholic fatty liver disease, obesity, inflammatory bowel disease, Alzheimer’s disease, Parkinson’s disease, allergy, and depression .

Análisis Bioquímico

Biochemical Properties

Taurohyocholate is involved in various biochemical reactions, particularly in the stabilization of cholesterol and prevention of cholestasis. It interacts with several enzymes and proteins, including CYP3A4, which catalyzes the metabolism of taurochenodeoxycholate to taurohyocholate . Additionally, taurohyocholate prevents cellular necrosis induced by taurolithocholic acid in isolated rat livers . This interaction highlights its protective role in liver function.

Cellular Effects

Taurohyocholate has notable effects on different cell types and cellular processes. It prevents cholestasis and cellular necrosis in hepatocytes by stabilizing cholesterol and maintaining membrane fluidity . In hepatic stellate cells, taurohyocholate influences cell signaling pathways, gene expression, and cellular metabolism by upregulating the expression of alpha smooth muscle actin, type I collagen, and Toll-like receptor 4 . These effects are crucial in preventing liver cirrhosis and maintaining liver health.

Molecular Mechanism

At the molecular level, taurohyocholate exerts its effects through binding interactions with biomolecules and enzyme modulation. It stabilizes cholesterol in the liquid-crystalline phase, preventing its precipitation . Taurohyocholate also interacts with CYP3A4, facilitating its conversion from taurochenodeoxycholate . These interactions are essential for its role in preventing cholestasis and cellular necrosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of taurohyocholate change over time. It has been observed to prevent cholestasis and cellular necrosis in isolated rat livers over extended periods . The stability of taurohyocholate is maintained for up to two years when stored at -20°C . Long-term studies have shown that taurohyocholate levels increase in the urine of patients with hepatitis B-induced cirrhosis, indicating its prolonged effect on liver function .

Dosage Effects in Animal Models

The effects of taurohyocholate vary with different dosages in animal models. At lower doses, it effectively prevents cholestasis and cellular necrosis without adverse effects . At higher doses, taurohyocholate may cause toxic effects, including liver damage and necrosis . These findings highlight the importance of dosage regulation in therapeutic applications.

Metabolic Pathways

Taurohyocholate is involved in the metabolism of bile acids. It is a product of the metabolism of taurochenodeoxycholate, catalyzed by the enzyme CYP3A4 . This metabolic pathway is crucial for the regulation of bile acid levels and the prevention of cholestasis. Taurohyocholate also influences metabolic flux and metabolite levels, contributing to its role in liver health .

Transport and Distribution

Within cells and tissues, taurohyocholate is transported and distributed through specific transporters and binding proteins. It interacts with transporters in the liver, facilitating its uptake and distribution . Taurohyocholate’s localization and accumulation in the liver are essential for its protective effects against cholestasis and cellular necrosis .

Subcellular Localization

Taurohyocholate is primarily localized in the liver, where it exerts its protective effects. It is directed to specific compartments within hepatocytes, including the endoplasmic reticulum and mitochondria . These targeting signals and post-translational modifications are crucial for its activity and function in preventing cholestasis and maintaining liver health.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El THCA se puede sintetizar mediante la conjugación del ácido hiocolíco con taurina. La reacción típicamente implica la activación del grupo carboxilo del ácido hiocolíco, seguida de su reacción con taurina bajo condiciones controladas .

Métodos de Producción Industrial: En entornos industriales, el THCA a menudo se aísla y purifica de fuentes naturales como la bilis de la vesícula biliar de cerdo. La cromatografía contracorriente de alta velocidad (HSCCC) acoplada con la detección de dispersión de luz evaporativa (ELSD) se ha aplicado con éxito para la separación y purificación de THCA a partir de extractos crudos .

Análisis De Reacciones Químicas

Tipos de Reacciones: El THCA experimenta diversas reacciones químicas, incluida la oxidación, la reducción y la sustitución.

Reactivos y Condiciones Comunes:

Oxidación: El THCA se puede oxidar utilizando agentes oxidantes comunes como el permanganato de potasio o el trióxido de cromo.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución a menudo involucran reactivos nucleófilos en condiciones básicas o ácidas.

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción podría producir formas desoxigenadas de THCA.

Comparación Con Compuestos Similares

Taurocholic Acid: Like THCA, taurocholic acid is a taurine-conjugated bile acid but is derived from cholic acid instead of hyocholic acid.

Taurochenodeoxycholic Acid: Another taurine-conjugated bile acid, derived from chenodeoxycholic acid.

Taurohyodeoxycholic Acid: Similar to THCA but derived from hyodeoxycholic acid.

Uniqueness: THCA is unique due to its specific origin from hyocholic acid and its distinct role in stabilizing cholesterol in the liquid-crystalline phase . This property makes it particularly valuable in research related to cholesterol metabolism and liver diseases .

Propiedades

IUPAC Name |

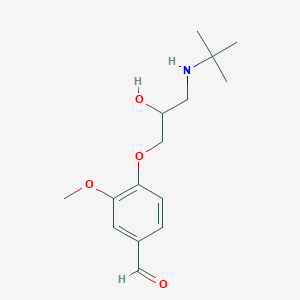

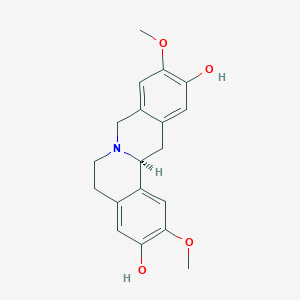

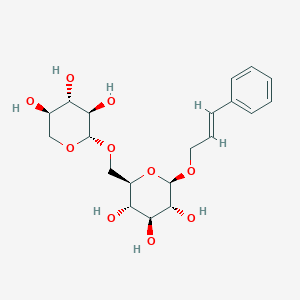

2-[[(4R)-4-[(3R,5R,6R,7S,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H45NO7S/c1-15(4-7-21(29)27-12-13-35(32,33)34)17-5-6-18-22-19(9-11-25(17,18)2)26(3)10-8-16(28)14-20(26)23(30)24(22)31/h15-20,22-24,28,30-31H,4-14H2,1-3H3,(H,27,29)(H,32,33,34)/t15-,16-,17-,18+,19+,20+,22+,23-,24+,25-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSOLDPYUICCHJX-QZEPYOAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H]([C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H45NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32747-07-2 | |

| Record name | Tauro-γ-muricholic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6K73MU7TF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.